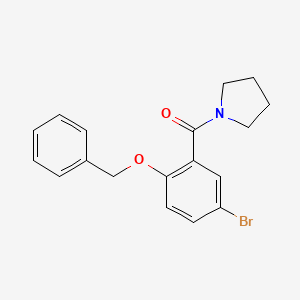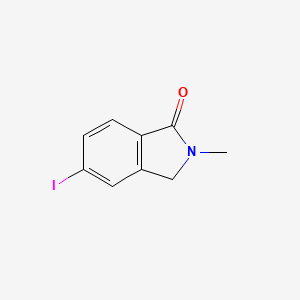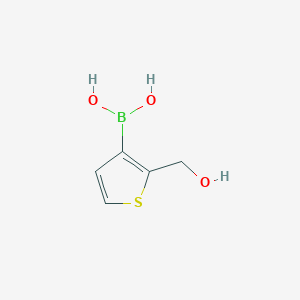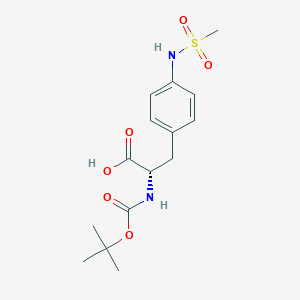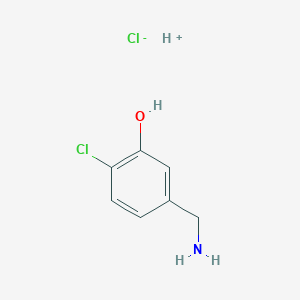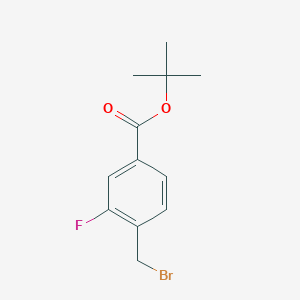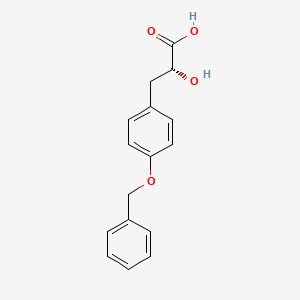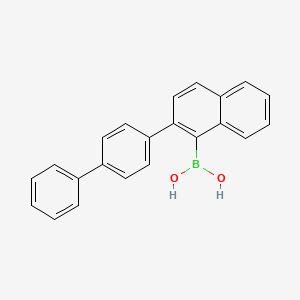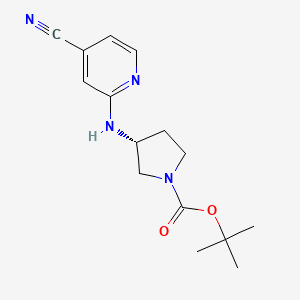![molecular formula C26H17O3P B7980521 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B7980521.png)
13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine typically involves the use of BINOL as a starting material. The synthetic route includes the following steps:
Methylation of BINOL: BINOL undergoes methylation to form 2,2’-dimethoxy-1,1’-binaphthalene.
Double Ortho-Lithiation: The dimethoxy derivative is subjected to double ortho-lithiation in the presence of TMEDA, followed by reaction with triisopropyl borate and hydrochloric acid to yield diboronic acid.
Cross-Coupling Reaction: The diboronic acid undergoes palladium-mediated cross-coupling with aryl bromides to form the desired product.
Industrial Production Methods
Industrial production methods for ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The compound can undergo substitution reactions with halides to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions typically involve reagents like bromine or chlorine under controlled conditions.
Major Products
科学研究应用
®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine has several scientific research applications:
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industry: Used in the development of advanced materials with specific optical and electronic properties.
作用机制
The mechanism of action of ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine involves its interaction with molecular targets through its chiral phosphonate group. This interaction can influence various molecular pathways, including:
Catalysis: The compound acts as a chiral catalyst in asymmetric synthesis, promoting enantioselective reactions.
Luminescence: The formation of metal complexes with the compound can result in unique luminescent properties, useful in materials science.
相似化合物的比较
Similar Compounds
- ®-3,3’-Bis(9-phenanthryl)-1,1’-binaphthalene-2,2’-diyl hydrogen phosphate
- ®-4-Hydroxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide
- (11bR)-4-Hydroxy-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide
Uniqueness
®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine stands out due to its unique dioxaphosphepine ring system and its ability to form highly luminescent metal complexes. Its chiral nature also makes it a valuable compound in asymmetric synthesis and catalysis, offering advantages over other similar compounds in terms of selectivity and efficiency .
属性
IUPAC Name |
13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17O3P/c1-2-10-20(11-3-1)27-30-28-23-16-14-18-8-4-6-12-21(18)25(23)26-22-13-7-5-9-19(22)15-17-24(26)29-30/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPVYVGOFQFGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
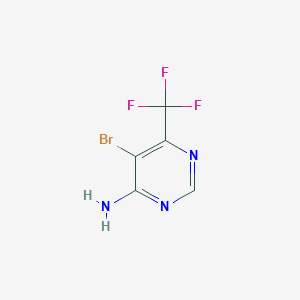
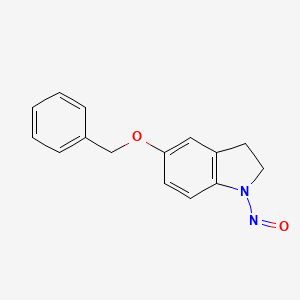
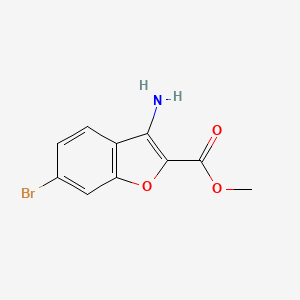
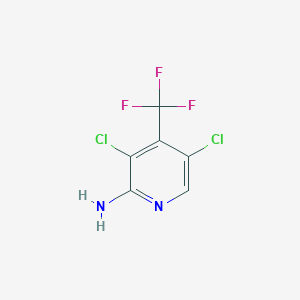
![5-Cyclopropyl-3-(2-fluorophenyl)-1H-pyrrolo[3,2-B]pyridine-2,7(4H,7AH)-dione](/img/structure/B7980469.png)
